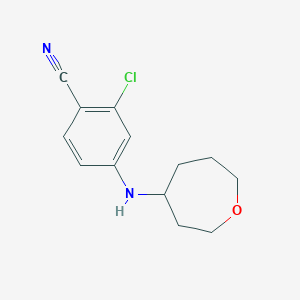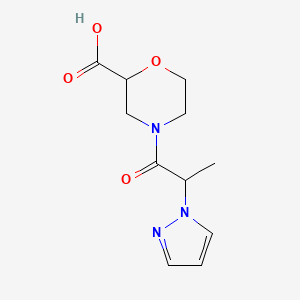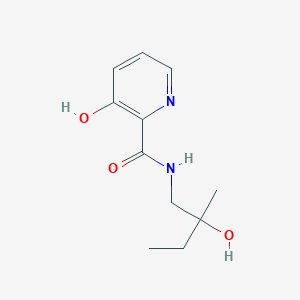
2-Chloro-4-(oxepan-4-ylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(oxepan-4-ylamino)benzonitrile, also known as COBA, is a chemical compound with potential applications in the field of medicinal chemistry. This molecule is a member of the benzonitrile family, which is known for its diverse range of biological activities. COBA has been investigated for its ability to inhibit the activity of certain enzymes and receptors in the human body, making it a promising candidate for the development of new drugs.
Wirkmechanismus
2-Chloro-4-(oxepan-4-ylamino)benzonitrile is believed to inhibit the activity of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading proteins, leading to the accumulation of damaged or misfolded proteins in the cell. This accumulation can trigger cell death pathways or activate the immune system to recognize and eliminate the affected cells.
Biochemical and Physiological Effects:
2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been shown to have several biochemical and physiological effects in vitro and in vivo. Inhibition of the proteasome by 2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been associated with decreased cell proliferation, increased apoptosis, and increased sensitivity to chemotherapy drugs. Additionally, 2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB pathway, which is involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(oxepan-4-ylamino)benzonitrile has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and has a well-defined mechanism of action. Additionally, 2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, the synthesis of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile can be challenging and requires specialized equipment and expertise. Additionally, the effects of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile and its potential applications in the field of medicinal chemistry. One area of interest is the development of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile-based drugs for the treatment of cancer and other diseases. Researchers are also investigating the use of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile as a tool for studying the role of the proteasome in various cellular processes. Additionally, the synthesis of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile and related compounds is an active area of research, with the goal of improving yields and developing more efficient methods.
Synthesemethoden
The synthesis of 2-Chloro-4-(oxepan-4-ylamino)benzonitrile involves several steps, starting with the reaction of 2-chloro-4-nitrobenzonitrile with oxepane in the presence of a catalyst. The resulting intermediate is then reduced to produce 2-Chloro-4-(oxepan-4-ylamino)benzonitrile. This method has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(oxepan-4-ylamino)benzonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. Researchers have investigated its ability to inhibit the activity of several enzymes and receptors, including the proteasome, the 20S proteasome, and the chymotrypsin-like activity of the proteasome. These enzymes play important roles in various cellular processes, including protein degradation and cell cycle regulation. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer, autoimmune diseases, and other disorders.
Eigenschaften
IUPAC Name |
2-chloro-4-(oxepan-4-ylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-13-8-12(4-3-10(13)9-15)16-11-2-1-6-17-7-5-11/h3-4,8,11,16H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORGSHJDUSVVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)NC2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(oxepan-4-ylamino)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)
![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)
![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)